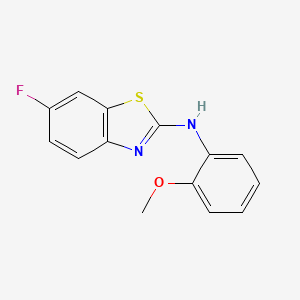![molecular formula C16H21N3OS2 B6500283 4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393567-54-9](/img/structure/B6500283.png)
4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as 4-TBPS, is a chemical compound that has been studied for its potential applications in scientific research. 4-TBPS is a versatile and potent inhibitor of several enzymes and receptors, making it a useful tool for researchers in a number of fields. This compound has been studied in a variety of contexts, including its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
科学研究应用
4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in scientific research. This compound is a potent inhibitor of a number of enzymes and receptors, making it a useful tool for researchers in a variety of fields. For example, this compound has been used to study the effects of certain enzymes on cell growth and gene expression. It has also been used to study the effects of certain receptors on cell signaling pathways. In addition, this compound has been used to investigate the role of certain enzymes in the development of diseases such as cancer.
作用机制
4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide works by inhibiting the activity of certain enzymes and receptors. It binds to the active sites of these enzymes and receptors, preventing them from performing their normal functions. This inhibition can lead to changes in cellular processes, such as changes in cell growth, gene expression, and cell signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of certain enzymes and receptors, leading to changes in cell growth, gene expression, and cell signaling pathways. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a potent inhibitor of several enzymes and receptors, making it a useful tool for researchers in a number of fields. Another advantage is that it is relatively stable and easy to synthesize. However, this compound has some limitations. It is not water soluble, making it difficult to use in experiments involving aqueous solutions. In addition, its inhibition of certain enzymes and receptors can lead to changes in cellular processes, which may not be desirable in certain experiments.
未来方向
The potential future directions of 4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide are numerous. One potential direction is the investigation of its effects on other enzymes and receptors, as well as its potential applications in the treatment of diseases such as cancer. Another potential direction is the development of new methods of synthesis, in order to make this compound more accessible to researchers. In addition, further research into the biochemical and physiological effects of this compound could provide new insights into its potential applications in scientific research.
合成方法
4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be synthesized through a number of different methods. One commonly used method is the reaction of 4-tert-butylbenzamide with 5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl chloride. This reaction produces the desired product, this compound, in a high yield. Other methods of synthesis include the reaction of 4-tert-butylbenzamide with 5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl bromide, or the reaction of 4-tert-butylbenzamide with 5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl iodide.
属性
IUPAC Name |
4-tert-butyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-5-10-21-15-19-18-14(22-15)17-13(20)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPGNMOYEBAAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6500207.png)

![2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6500225.png)
![2-methyl-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6500233.png)
![2-fluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6500247.png)
![2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6500255.png)
![2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide](/img/structure/B6500265.png)
![N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B6500273.png)
![N-cyclohexyl-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6500280.png)
![N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500288.png)
![N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500295.png)
![N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500297.png)
![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)
![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500315.png)
